molecular formula C13H19N7O2 B2587502 ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 899978-13-3

ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No.: B2587502
CAS No.: 899978-13-3
M. Wt: 305.342
InChI Key: FWTXRTSQSIVHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring. The triazolopyrimidine moiety is substituted with an ethyl group at position 3, while the piperazine ring is modified with an ethyl carboxylate group at position 1. This structure combines the electron-deficient nature of the triazolopyrimidine system with the conformational flexibility of the piperazine ring, making it a promising scaffold for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-3-20-12-10(16-17-20)11(14-9-15-12)18-5-7-19(8-6-18)13(21)22-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXRTSQSIVHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:

Compound Name Triazolopyrimidine Substituents Piperazine/Other Modifications Molecular Weight Reported Activity Key References
Ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate 3-ethyl Ethyl carboxylate on piperazine ~408 (estimated) Unknown; likely kinase inhibitor scaffold
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide 3-ethyl N-(4-acetylphenyl)acetamide on piperazine 408.466 Not specified; structural analog
Tert-butyl 4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate 3-benzyl tert-Butyl carbamate on piperazine ~438 (calculated) Intermediate for further synthesis
5-(Ethylthio)-3-(4-methoxybenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3-(4-methoxybenzyl), 5-ethylthio None ~349 (calculated) Anticancer (MCF-7, A-549 cells)
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) 3-benzyl, benzoxazolyl sulfide at C7 None ~434 (estimated) NADPH oxidase inhibitor

Structural and Functional Insights

Substituent Effects on Triazolopyrimidine Core: The 3-ethyl group in the target compound (vs. Electron-Withdrawing Groups: Derivatives like VAS2870 () incorporate a benzoxazolyl sulfide, which increases electron deficiency and may enhance binding to redox-active enzymes like NADPH oxidase .

This contrasts with the tert-butyl carbamate in , which offers steric protection and slower metabolic degradation .

Biological Activity Trends :

  • Anticancer Activity : Compounds with sulfur-containing substituents (e.g., ethylthio in ) exhibit cytotoxicity against breast and lung cancer cells, likely due to ROS generation or DNA interaction .
  • Enzyme Inhibition : VAS2870’s benzoxazolyl sulfide moiety enables selective NADPH oxidase inhibition, highlighting the impact of heterocyclic appendages on target specificity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution between a 7-chloro-triazolopyrimidine precursor and ethyl piperazine carboxylate .
  • In contrast, glycosylated derivatives () require multi-step alkylation or glycosylation, complicating scalability .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The ethyl group at position 3 balances lipophilicity and steric effects, while the piperazine carboxylate may enhance solubility. This positions the compound as a versatile scaffold for further optimization.
  • Metabolic Stability : Compared to tert-butyl carbamates (), the ethyl ester in the target compound may undergo faster hydrolysis, necessitating pharmacokinetic studies to assess bioavailability.
  • Further assays (e.g., kinase inhibition, cytotoxicity) are recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.